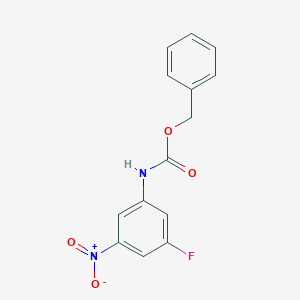

Benzyl N-(3-fluoro-5-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-fluoro-5-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-11-6-12(8-13(7-11)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDACAERHIYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Benzyl N 3 Fluoro 5 Nitrophenyl Carbamate

Vibrational Spectroscopy Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Benzyl (B1604629) N-(3-fluoro-5-nitrophenyl)carbamate displays a series of characteristic absorption bands that confirm its structural integrity.

Characteristic Band Assignments (e.g., N-H stretching, C=O stretching)

The key vibrational frequencies in the FTIR spectrum of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate are assigned to specific molecular motions. The N-H stretching vibration of the carbamate (B1207046) linkage typically appears as a sharp to broad band in the region of 3400-3200 cm⁻¹. For analogous carbamate compounds, this stretching is often observed around 3332-3422 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorptions in the spectrum, generally found in the range of 1750-1680 cm⁻¹. In similar benzyl carbamate structures, this peak is noted around 1694 cm⁻¹.

The presence of the nitro group (NO₂) is confirmed by two distinct stretching vibrations: the asymmetric stretch, which is typically strong and appears in the 1560-1520 cm⁻¹ region, and the symmetric stretch, which is of medium to strong intensity and is found between 1360-1345 cm⁻¹. The C-F stretching vibration of the fluorinated aromatic ring is expected in the 1250-1020 cm⁻¹ region. Furthermore, aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-N stretching of the carbamate group can be observed in the 1250-1200 cm⁻¹ range.

Table 1: Characteristic FTIR Band Assignments for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3200 | 3332-3422 |

| C=O | Stretching | 1750-1680 | 1694-1753 |

| NO₂ | Asymmetric Stretching | 1560-1520 | 1523 |

| NO₂ | Symmetric Stretching | 1360-1345 | 1350 |

| C-N | Stretching | 1250-1200 | 1230-1278 |

| C-O | Stretching | 1300-1200 | 1230-1278 |

| C-F | Stretching | 1250-1020 | - |

| Aromatic C-H | Stretching | >3000 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule, offering a powerful method for structural elucidation. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for the complete characterization of this compound.

¹H NMR for Proton Environment Characterization

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The proton of the N-H group in the carbamate linkage is expected to appear as a broad singlet, typically in the downfield region of the spectrum, with its chemical shift being solvent-dependent. The benzylic protons (CH₂) of the benzyl group will present as a sharp singlet, anticipated to be in the range of 5.1-5.2 ppm, similar to what is observed in other benzyl carbamate derivatives.

The aromatic protons of the benzyl group will likely appear as a multiplet in the 7.3-7.4 ppm region. The protons on the 3-fluoro-5-nitrophenyl ring will exhibit characteristic splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atom. The protons ortho, meta, and para to the fluorine and nitro groups will have distinct chemical shifts, which are influenced by the electron-withdrawing nature of these substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (solvent dependent) | Broad Singlet |

| -CH₂- | 5.1 - 5.2 | Singlet |

| Benzyl Aromatic H | 7.3 - 7.4 | Multiplet |

| Fluoro-nitrophenyl Aromatic H | >7.5 | Multiplet |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbon (C=O) of the carbamate group is expected to have a chemical shift in the range of 150-155 ppm. For instance, in a similar compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, the carbonyl carbon resonates at 153.19 ppm. The benzylic carbon (CH₂) is anticipated to appear around 67 ppm.

The carbons of the benzyl ring will show signals in the aromatic region (125-136 ppm). The carbons of the 3-fluoro-5-nitrophenyl ring will exhibit more complex chemical shifts due to the strong electronic effects of the fluorine and nitro substituents. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), which is a key diagnostic feature. The carbons ortho and meta to the fluorine will also display smaller C-F couplings.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 150 - 155 |

| -CH₂- | ~67 |

| Benzyl Aromatic C | 125 - 136 |

| Fluoro-nitrophenyl Aromatic C | 110 - 165 |

¹⁹F NMR for Fluorine Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. In this compound, a single fluorine resonance is expected. The chemical shift of this fluorine atom will be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group is likely to shift the fluorine resonance downfield. The signal will likely appear as a triplet or a doublet of doublets due to coupling with the neighboring aromatic protons.

Chemical Reactivity and Mechanistic Investigations of Benzyl N 3 Fluoro 5 Nitrophenyl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate (Cbz) group is a well-established functional group in organic synthesis, primarily known for its role as a protecting group for amines. Its reactivity is centered around the cleavage of the carbamate C-O bond to deprotect the amine or its conversion into other functional groups.

The cleavage of the benzyl carbamate protecting group is a critical step in synthetic pathways to liberate the parent amine, 3-fluoro-5-nitroaniline (B1294353). The stability of the Cbz group allows for its removal under specific conditions that are often orthogonal to other protecting groups. bldpharm.com

Hydrogenolysis: The most common and mildest method for cleaving a benzyl carbamate is catalytic hydrogenolysis. ossila.com This reaction involves treating the carbamate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds via the cleavage of the benzyl C-O bond, producing toluene (B28343) and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine. This method is highly selective and occurs under neutral conditions. ossila.com

Acidic Cleavage: Strong acidic conditions can also effect the cleavage of the Cbz group. While resistant to mild acids, treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the carbamate. bldpharm.com The mechanism involves protonation of the carbamate oxygen followed by cleavage of the benzyl-oxygen bond to form a stable benzyl cation.

Basic Hydrolysis: Carbamates are generally stable to basic conditions. However, cleavage via hydrolysis can be achieved under harsh basic conditions, though this is less common due to potential side reactions on other parts of the molecule, especially the activated phenyl ring.

Table 1: General Cleavage Conditions for Benzyl Carbamate (Cbz) Group

| Method | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Neutral, Room Temp. | Amine, Toluene, CO₂ |

| Acidolysis | HBr/AcOH or TFA | Strong Acid | Amine, Benzyl Bromide, CO₂ |

The benzyl carbamate group is one of the most fundamental amine protecting groups in organic synthesis, particularly in peptide chemistry. bldpharm.com Its primary function is to temporarily block the nucleophilicity and basicity of an amine to prevent unwanted side reactions while other chemical transformations are carried out on the molecule.

In the context of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate, the Cbz group protects the aniline (B41778) nitrogen. This protection is crucial for directing reactions to other sites, such as the fluorine atom on the aromatic ring. The key advantages of using the Cbz group include its ease of installation (typically by reacting the amine with benzyl chloroformate) and its stability across a wide range of reaction conditions, excluding those designed for its removal. bldpharm.com For instance, the protected amine is stable to many nucleophilic and basic reagents that might be used in a substitution reaction on the phenyl ring.

Phenyl carbamates serve as effective precursors for the synthesis of substituted urea (B33335) derivatives. The reaction of a phenyl carbamate with a primary or secondary amine, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, provides a mild and efficient route to N,N'-substituted ureas. This method avoids the use of hazardous reagents like phosgene.

For this compound, reaction with an amine (R¹R²NH) would proceed via nucleophilic attack of the amine at the carbamate carbonyl carbon. This is followed by the elimination of benzyl alcohol to form the corresponding urea derivative, 1-(3-fluoro-5-nitrophenyl)-3-(substituted)urea. The reaction is generally fast and produces high yields. This transformation is valuable for creating libraries of urea compounds, which are a common motif in pharmacologically active molecules.

Reactions Involving the Substituted Phenyl Ring

The phenyl ring of the title compound is electron-deficient due to the strong electron-withdrawing effects of the nitro group. This electronic feature, combined with the presence of a good leaving group (fluorine), makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction is a cornerstone of this molecule's reactivity. The nitro group, positioned ortho and para to the fluorine atom (relative to the site of attack), provides powerful resonance stabilization to the negatively charged intermediate, known as the Meisenheimer complex. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The activated nature of the 3-fluoro-5-nitrophenyl system allows it to react with a wide variety of nucleophiles.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can readily displace the fluorine atom to form aryl ethers. The reaction of this compound with a generic alkoxide (RO⁻) would yield Benzyl N-(3-alkoxy-5-nitrophenyl)carbamate. Water can also act as a nucleophile, especially under basic conditions, to produce the corresponding phenol, Benzyl N-(3-hydroxy-5-nitrophenyl)carbamate.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to displace the fluorine, forming thioethers. These reactions are typically fast and high-yielding.

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nitrogen nucleophiles for this SNAr reaction. For example, reaction with morpholine (B109124) would lead to the formation of Benzyl N-(3-morpholino-5-nitrophenyl)carbamate. This type of reaction is fundamental in the synthesis of various biologically active molecules.

Table 2: Representative SNAr Reactions on Activated Fluoro-Nitro-Aromatic Systems

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Oxygen | Methoxide (CH₃O⁻) | Aryl Ether |

| Sulfur | Ethanethiolate (CH₃CH₂S⁻) | Thioether |

| Nitrogen | Pyrrolidine | N-Aryl Amine |

Vicarious Nucleophilic Substitutionnih.govresearchgate.net

Vicarious Nucleophilic Substitution (VNS) is a specialized form of nucleophilic aromatic substitution where a nucleophile displaces a hydrogen atom on an electron-deficient aromatic ring, rather than a typical leaving group like a halogen. wikipedia.org This reaction is particularly effective for nitro-substituted arenes. The mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the aromatic ring to form a σ-adduct. organic-chemistry.org A subsequent base-induced β-elimination of the leaving group from the adduct, followed by protonation during acidic workup, restores aromaticity and yields the substituted product. wikipedia.orgorganic-chemistry.org

For this compound, the aromatic ring is highly activated towards nucleophilic attack by the strong electron-withdrawing nitro group. In VNS reactions on nitroarenes, substitution typically occurs at positions ortho or para to the nitro group. wikipedia.org In the case of the subject compound, the substituents are at positions 1, 3, and 5. The positions ortho to the nitro group are C4 and C6, and the para position is C1 (which already bears the carbamate group).

While specific VNS studies on this compound are not prevalent in the searched literature, extensive research on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that VNS reactions with carbon, oxygen, and nitrogen nucleophiles proceed regioselectively, yielding products substituted at the C4 position (ortho to the nitro group and ortho to the fluorine). nih.govbeilstein-journals.orgnih.govresearchgate.net This suggests that this compound would likely undergo VNS at the C4 and/or C6 positions. The reaction is generally carried out using a carbanion generated from an active methylene (B1212753) compound in the presence of a strong base. organic-chemistry.org

Table 1: Predicted Regioselectivity of VNS on this compound

| Position of Attack | Relation to Nitro Group | Expected Outcome | Rationale |

|---|---|---|---|

| C4 | ortho | Favorable | Activated by the nitro group; analogous to reactivity observed in similar compounds. nih.gov |

| C6 | ortho | Favorable | Activated by the nitro group. |

Reduction of the Nitro Groupresearchgate.net

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. researchgate.net This reaction typically proceeds through a stepwise mechanism involving the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine functional group. google.com A variety of reducing agents and catalytic systems can accomplish this transformation, offering different levels of chemoselectivity and functional group tolerance. researchgate.netorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a source of hydrogen.

Metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

Metal-free reductions using agents like tetrahydroxydiboron (B82485) or a combination of HSiCl₃ and a tertiary amine. organic-chemistry.org

The reduction of the nitro group on this compound would yield Benzyl N-(3-amino-5-fluorophenyl)carbamate. The choice of reducing agent would be critical to avoid the cleavage of the benzyl carbamate protecting group, which is susceptible to standard hydrogenolysis conditions (e.g., H₂/Pd-C).

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst System | Description | Potential Applicability | Reference |

|---|---|---|---|

| Fe / NH₄Cl | Iron powder with ammonium chloride is a classic, mild method for nitro group reduction. | High | A common and selective method. |

| SnCl₂ · 2H₂O | Stannous chloride is a widely used reagent for the chemoselective reduction of nitroarenes. | High | Tolerates many functional groups. |

| HSiCl₃ / Tertiary Amine | A metal-free method for reducing aromatic nitro groups. | Moderate | Offers an alternative to metal-based reductions. organic-chemistry.org |

| Sodium Dithionite (Na₂S₂O₄) | A mild reducing agent often used in aqueous systems. | Moderate | Useful for sensitive substrates. |

Electrophilic Aromatic Substitution Considerations and Substituent Effectsyoutube.com

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

The aromatic ring of this compound has three substituents to consider:

Nitro Group (-NO₂): A powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It is a meta-director.

Fluoro Group (-F): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can be donated by resonance to stabilize the cationic intermediate (arenium ion).

Carbamate Group (-NHCO₂Bzl): The nitrogen atom's lone pair makes this an activating group through resonance donation. It is an ortho, para-director.

The directing effects of these substituents are in conflict. The activating carbamate group and the fluorine direct incoming electrophiles to positions ortho and para relative to themselves, while the deactivating nitro group directs to the meta position.

Positions relative to -NHCO₂Bzl (activating): C2 (ortho), C6 (ortho), C4 (para)

Positions relative to -F (deactivating): C2 (ortho), C4 (ortho), C6 (para)

Positions relative to -NO₂ (deactivating): C2 (meta), C4 (meta), C6 (meta)

Reactivity at the Benzylic Positionresearchgate.net

The benzylic position—the carbon atom directly attached to the benzene (B151609) ring of the benzyl group—exhibits enhanced reactivity. organic-chemistry.org This is due to the ability of the adjacent aromatic ring to stabilize intermediates, such as radicals, carbocations, or carbanions, through resonance. This stabilization results in a weaker benzylic C-H bond compared to typical alkyl C-H bonds. organic-chemistry.org Key reactions occurring at the benzylic position include free-radical halogenation and oxidation. organic-chemistry.org

SN1 and SN2 Reaction Pathwaysresearchgate.net

The cleavage of the benzyl-oxygen bond in the carbamate moiety can proceed through either an Sₙ1 or Sₙ2 mechanism at the benzylic carbon.

Sₙ1 Pathway: This pathway involves a two-step mechanism initiated by the departure of the carbamate leaving group to form a stable benzyl carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic ring. The carbocation is then captured by a nucleophile. This pathway is favored by polar protic solvents and non-basic, weak nucleophiles.

Sₙ2 Pathway: This is a one-step mechanism where a nucleophile directly attacks the benzylic carbon, leading to the displacement of the carbamate group in a single concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The choice between these pathways for the cleavage of the benzyl group from this compound would depend on the specific reaction conditions, particularly the nature of the nucleophile and the solvent employed.

Proposed Reaction Mechanisms and Pathways

Mechanistic Studies of Carbamate Formation and Cleavagebeilstein-journals.orgmasterorganicchemistry.comresearchgate.netacs.orgnih.gov

Carbamate Formation: Carbamates are commonly synthesized by the reaction of an isocyanate with an alcohol or by treating an amine with a chloroformate or another activated carbonyl species. The formation of this compound would typically involve the reaction of 3-fluoro-5-nitroaniline with benzyl chloroformate in the presence of a base. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the benzyl chloroformate, followed by the elimination of a chloride ion. Kinetic studies of general carbamate formation show that the rate-limiting step can be either carbon-nitrogen bond formation or proton transfer, depending on the basicity of the amine. acs.org

Carbamate Cleavage: The carbamate group is a common protecting group for amines due to its stability and the various methods available for its removal. nih.gov The cleavage of the benzyl carbamate (Cbz or Z) group, in particular, is a well-studied process.

The cleavage mechanism is highly dependent on the reagents used:

Hydrogenolysis: The most common method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ over Pd/C). The mechanism involves the oxidative addition of the catalyst into the benzyl-oxygen bond, followed by hydrogenolysis to release toluene, carbon dioxide, and the deprotected amine. This method is generally clean and efficient.

Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. The mechanism likely proceeds via an Sₙ2 attack of the bromide ion on the benzylic carbon, protonated at the carbonyl oxygen.

Reductive Cleavage: A novel method for cleaving electron-poor benzyl carbamates, such as 3,5-bis-(trifluoromethyl)benzylcarbamate, utilizes SmI₂-Et₃N-H₂O. This suggests that similar reductive methods could potentially be applied to this compound.

Nucleophilic Cleavage: Certain nucleophiles can be used to cleave carbamates under specific conditions. For example, treatment with 2-mercaptoethanol (B42355) and a base has been shown to deprotect Cbz-protected amines. nih.gov

The stability of the carbamate functional group is attributed to resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group, imparting a partial double bond character to the C-N bond.

Table 3: Selected Methods for Benzyl Carbamate (Cbz) Cleavage

| Method | Reagents | Mechanism Type | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Reductive Cleavage | nih.gov |

| Strong Acid | HBr in Acetic Acid | Acid-Catalyzed Nucleophilic Substitution | nih.gov |

| Lewis Acid | TMSI, BF₃·OEt₂ | Lewis Acid-Assisted Cleavage | |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reductive Cleavage |

Investigation of Intermediates (e.g., Isocyanates)

Information regarding the direct investigation of isocyanate intermediates from this compound is not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Studies on Benzyl N 3 Fluoro 5 Nitrophenyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. researchgate.net Its application to carbamate (B1207046) derivatives allows for the prediction of various molecular properties with a good balance of accuracy and computational cost. mdpi.comresearchgate.net Studies on similar molecules, such as Benzyl(3-fluoro-4-morpholinophenyl)carbamate, have demonstrated the utility of DFT methods, often employing the B3LYP functional with basis sets like 6-311++G(d,p), to investigate structural and electronic properties. scm.com

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of carbamates is typically performed using DFT methods. cnr.it For instance, studies on S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate utilized the B3LYP/6-311G(3df,3pd) level of theory for optimization. ucsb.edu For Benzyl (B1604629) N-(3-fluoro-5-nitrophenyl)carbamate, a similar approach would be expected to yield the most energetically favorable conformation, taking into account the electronic effects of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring. The planarity of the aromatic rings and the carbamate linkage are key parameters in this analysis. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a Representative Phenylcarbamate Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (carbamate) | 1.37 | - | - |

| C=O (carbamate) | 1.23 | - | - |

| N-H | 1.01 | - | - |

| C-O (ester) | 1.35 | - | - |

| Phenyl Ring C-C | ~1.39 | ~120 | - |

| O-C-N (carbamate) | - | 109.5 | - |

| C-N-H (carbamate) | - | 120.0 | - |

| Phenyl-N-C-O | - | - | Variable |

| Note: This table presents generalized data based on typical phenylcarbamate structures and is for illustrative purposes. Actual values for Benzyl N-(3-fluoro-5-nitrophenyl)carbamate would require specific calculations. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO compared to an unsubstituted benzene (B151609) ring. researchgate.netresearchgate.net The HOMO is likely to be localized on the benzyl and carbamate portions, while the LUMO is expected to be concentrated on the nitrophenyl ring, particularly around the nitro group. researchgate.net This distribution makes the nitrophenyl ring a potential site for nucleophilic attack. The fluorine atom, being highly electronegative, will also influence the electron density distribution. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

| Note: These are illustrative values. The exact energies for this compound would be determined through specific DFT calculations. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. youtube.com It provides a detailed picture of hybridization, covalent effects, and hyperconjugative interactions.

NBO analysis for this compound would reveal the hybridization of each atom. The carbon and nitrogen atoms of the carbamate group are expected to be sp² hybridized, consistent with a planar arrangement. The phenyl rings will consist of sp² hybridized carbon atoms. The analysis also quantifies the covalent character of the bonds within the molecule.

A key aspect of NBO analysis is the examination of charge delocalization and hyperconjugative interactions, which are crucial for molecular stability. wikipedia.org These interactions involve the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, significant hyperconjugative interactions are expected. The electron-withdrawing nitro group will strongly delocalize the π-electrons of the phenyl ring. researchgate.netresearchgate.net The fluorine atom also participates in hyperconjugative interactions, although its effects can be complex. st-andrews.ac.ukacs.org

The stabilization energy (E(2)) associated with these interactions, as calculated by NBO analysis, provides a quantitative measure of their strength. For example, in related benzyl carbamate systems, significant E(2) values are observed for interactions involving the lone pairs of oxygen and nitrogen atoms with adjacent anti-bonding orbitals. nih.gov

Table 3: Illustrative NBO Analysis Data for Hyperconjugative Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=O) | ~50-60 |

| π(C=C) phenyl | π(NO2) | ~5-15 |

| σ(C-H) benzyl | σ*(C-O) | ~1-5 |

| Note: This table provides hypothetical E(2) values to illustrate the types of interactions. Specific calculations are required for this compound. |

Fukui Function Analysis for Reactivity and Site Selectivity

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. scm.comwikipedia.org It measures the change in electron density at a given point in the molecule when an electron is added or removed. scm.com

For this compound, Fukui function analysis can pinpoint the atoms most susceptible to chemical reactions. The condensed Fukui function, which provides values for individual atoms, is particularly useful. mdpi.com

f+ : Indicates the propensity of a site to undergo a nucleophilic attack. For this molecule, the highest f+ values are expected to be on the carbon atoms of the nitrophenyl ring, especially those ortho and para to the electron-withdrawing nitro group. researchgate.net

f- : Indicates the propensity for an electrophilic attack. The highest f- values are likely to be found on the benzyl ring and the nitrogen and oxygen atoms of the carbamate group. researchgate.net

f0 : Predicts sites for radical attack.

The presence of the nitro group is known to significantly influence the Fukui functions in aromatic systems, often leading to specific patterns of reactivity. mdpi.comresearchgate.net

Table 4: Hypothetical Condensed Fukui Function Values for Selected Atoms

| Atom | f+ | f- | f0 |

| C (ortho to NO2) | 0.15 | 0.02 | 0.085 |

| C (para to NO2) | 0.18 | 0.01 | 0.095 |

| N (carbamate) | 0.03 | 0.12 | 0.075 |

| O (carbonyl) | 0.05 | 0.10 | 0.075 |

| Note: These values are for illustrative purposes to demonstrate the expected trends. Actual Fukui function values require specific DFT calculations. |

Molecular Dynamics Simulations

Such simulations would typically involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent, often water, to mimic physiological conditions.

Force Field Application: Using a force field (e.g., AMBER, CHARMM, GROMOS) to define the potential energy of the system based on atomic positions.

Simulation Run: Solving Newton's equations of motion for all atoms over a specific time period, allowing the molecule to explore different conformations.

Analysis of the resulting trajectory could reveal stable conformations, the dynamics of the benzyl and nitrophenyl groups, and the accessibility of the carbamate linkage for potential reactions. For example, studies on other carbamates have used MD to assess the stability of binding poses within protein active sites. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

The spectroscopic properties of this compound can be predicted using quantum chemical calculations, which helps in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR): Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate the vibrational frequencies of carbamates. scirp.org For this compound, key vibrational modes would include:

N-H stretching

C=O (carbonyl) stretching of the carbamate group

Asymmetric and symmetric stretching of the nitro (NO₂) group

C-F stretching

Aromatic C-H and C=C stretching

Computational studies on similar molecules, like other benzyl carbamates, have shown that methods like HF/6-31+G(d) can provide good agreement between calculated and experimental frequencies. scirp.org A comprehensive study on carbamate monomers combined IR and Vibrational Circular Dichroism (VCD) spectroscopy with DFT simulations to analyze their complex vibrational behavior. chemrxiv.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. mdpi.com Methods like Gauge-Independent Atomic Orbital (GIAO) are used with DFT to calculate the magnetic shielding tensors, which are then converted to chemical shifts. For the title compound, calculations would predict the chemical shifts for the protons and carbons in the benzyl and 3-fluoro-5-nitrophenyl rings, providing a theoretical spectrum for comparison with experimental data. Studies on other carbamates have successfully used DFT to simulate NMR spectra and analyze conformational features. chemrxiv.org

Below is a table outlining the types of spectroscopic data that can be predicted computationally.

| Spectroscopic Technique | Predicted Parameter | Typical Computational Method | Relevant Structural Features |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G(d)) | C=O, N-H, NO₂, C-F bonds |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Protons on aromatic rings and benzyl group |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT | Carbons in the aromatic rings, benzyl, and carbamate groups |

Non-Linear Optical (NLO) Properties Calculations

Organic molecules featuring both electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. This compound possesses such features: the nitrophenyl group is a strong electron acceptor, and the carbamate linkage can participate in charge transfer.

Theoretical calculations using DFT can predict NLO properties like the first-order hyperpolarizability (β). The presence of nitro groups, in particular, is known to enhance these properties. nih.gov Studies on other organic compounds with donor-acceptor structures have shown that DFT calculations can effectively estimate their potential as NLO materials. nih.gov For instance, a theoretical investigation on a related fluorinated carbamate, Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, revealed a large first-order hyperpolarizability, suggesting its potential for NLO applications. mdpi.com

The calculation of NLO properties for this compound would involve determining the molecular polarizability and hyperpolarizability tensors. A large value for the total first hyperpolarizability (β_total) would indicate a strong NLO response, making the compound a candidate for applications in optoelectronics. The combination of the fluoro and nitro substituents on the aromatic ring is expected to significantly influence the intramolecular charge transfer and thus the magnitude of the NLO effect. nih.govnumberanalytics.com

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed mechanistic insights into the formation and reactivity of this compound.

Reaction Mechanism Studies: The synthesis of carbamates often involves the reaction of an isocyanate with an alcohol or the acylation of an amine. emerginginvestigators.org Theoretical modeling can map the potential energy surface for these reactions, identifying transition states and intermediates. This allows for the calculation of activation energies, which helps to understand reaction kinetics and selectivity. For example, first-principles studies on the synthesis of another benzyl carbamate derivative were used to analyze the reaction potential energy surface and understand product selectivity. digitellinc.com

Reactivity Analysis: The reactivity of the title compound is largely dictated by the electronic effects of its substituents. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine atom, makes the phenyl ring electron-deficient. numberanalytics.commdpi.com This significantly influences its susceptibility to nucleophilic aromatic substitution.

Computational tools like Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show a positive potential around the hydrogens of the benzyl group and a negative potential near the oxygen atoms of the nitro and carbamate groups. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) would reveal the energy gap, which relates to the molecule's chemical reactivity and stability. nih.gov In similar nitro-aromatic compounds, a lower HOMO-LUMO gap is associated with higher reactivity. nih.gov

Synthetic Applications and Design of Novel Benzyl N 3 Fluoro 5 Nitrophenyl Carbamate Derivatives

Role as a Synthetic Intermediate and Building Block

The inherent reactivity of its distinct functional groups makes Benzyl (B1604629) N-(3-fluoro-5-nitrophenyl)carbamate a valuable intermediate for chemists. The carbamate (B1207046) group serves as a protected form of an amine, while the nitro group and fluorine atom are susceptible to a variety of chemical transformations, enabling its use in the assembly of more complex molecules.

While specific examples detailing the use of Benzyl N-(3-fluoro-5-nitrophenyl)carbamate in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various advanced intermediates. Analogous compounds, such as Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, serve as crucial intermediates in the synthesis of important pharmaceuticals like the antibiotic linezolid. ossila.com In the synthesis of linezolid, the carbamate-protected aniline (B41778) derivative is a key component for constructing the required oxazolidinone core. ossila.com This highlights the potential of such fluorinated carbamate building blocks in creating intricate molecular frameworks.

The strategic placement of the reactive sites on this compound allows it to be a linchpin in multi-step synthetic sequences. For instance, derivatives like benzyl N-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]carbamate are recognized as important structures in medicinal chemistry research, indicating the utility of the core scaffold in building complex heterocyclic systems. nih.gov The ability to selectively modify each part of the molecule is key to its role in constructing diverse and complex chemical entities.

The true synthetic versatility of this compound lies in the differential reactivity of its three primary functional groups. Each can be targeted with specific reagents to yield a variety of derivatives.

Fluorine Group Transformation: The fluorine atom, activated by the electron-withdrawing nitro group on the same ring, is susceptible to nucleophilic aromatic substitution (SNAr). In structurally related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be readily displaced by a range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and various amines (e.g., morpholine (B109124), piperidine). beilstein-journals.orgnih.govresearchgate.net This reaction provides a powerful method for introducing new functional groups and building molecular complexity at this position.

Nitro Group Transformation: The nitro group is a highly versatile functional handle. Its most common transformation is reduction to an aniline derivative. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, sodium borohydride (B1222165) with a palladium-on-carbon (Pd/C) catalyst, or catalytic hydrogenation. scispace.comunimi.itmdpi.com The resulting amine is a key functional group for forming amides, sulfonamides, ureas, or for engaging in further C-N bond-forming reactions, thereby opening up a vast chemical space for derivatization.

Carbamate Group Transformation: The benzyl carbamate (Cbz) group is a well-established protecting group for amines. Its cleavage, or deprotection, regenerates the free amine. This can be accomplished under various conditions, including hydrogenolysis, or by using chemical reagents like samarium(II) iodide for electron-poor carbamates. nih.govorganic-chemistry.org The ability to deprotect the amine allows for subsequent reactions at this site, independent of the transformations carried out on the nitro and fluoro groups.

The following table summarizes the potential transformations for each functional group:

| Functional Group | Transformation Type | Reagents/Conditions | Resulting Functional Group |

| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Alcohols/Base, Thiols/Base, Amines | Ether, Thioether, Amine |

| Nitro | Reduction | SnCl₂/HCl, H₂/Pd-C, NaBH₄/Pd-C | Amine |

| Carbamate (Cbz) | Deprotection (Cleavage) | H₂/Pd-C (Hydrogenolysis), SmI₂, TBAF | Amine |

Exploration of Derivatives for Non-Biological Material Science Applications

The unique electronic properties conferred by the fluoro and nitro substituents make derivatives of this compound interesting candidates for material science applications, beyond their role as biological building blocks.

The development of materials with non-linear optical (NLO) properties is a significant area of research. These materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and frequency conversion. Molecules with a high degree of charge asymmetry, often described by a large hyperpolarizability, are sought after for these applications.

A theoretical study on the closely related Benzyl (3-Fluoro-4-morpholinophenyl)carbamate revealed that it possesses a large first-order hyperpolarizability, suggesting its potential for use in NLO materials. ossila.com The presence of strong electron-donating and electron-withdrawing groups on an aromatic system is a common design strategy for NLO chromophores. Derivatives of this compound, particularly those where the nitro group is paired with a strong electron-donating group (introduced via SNAr of the fluorine), could exhibit significant NLO properties. Research on other NLO materials, such as N-benzyl stilbazolium crystals and nitrophenylhydrazone derivatives, further supports the principle that combining nitro-aromatic systems with other conjugated moieties can lead to materials with large macroscopic optical nonlinearities. researchgate.net

Derivatives of this compound can serve as valuable precursors in polymer chemistry. Following the reduction of the nitro group to an amine, the resulting 3-amino-5-fluorophenyl)carbamate derivative can be utilized in the synthesis of high-performance polymers.

One significant application pathway involves the synthesis of polyurethanes. Aniline and its derivatives are key industrial precursors for the production of isocyanates, particularly methylene (B1212753) diphenyl diisocyanate (MDI). The amine derivative of the title compound could, in principle, be converted into a fluorinated diisocyanate monomer. The incorporation of fluorine into polymer backbones is a well-known strategy for enhancing thermal stability, chemical resistance, and modifying surface properties. Therefore, this monomer could be used to create specialty polyurethanes with unique characteristics.

The field of agrochemistry relies on the synthesis of structurally complex organic molecules. Substituted nitroaromatics and fluoro-organics are common structural motifs in many active compounds. This compound serves as a building block that contains several key features relevant to agrochemical synthesis.

Compounds containing a pentafluorosulfanyl (SF₅) group, for example, are promising in the development of new agrochemicals due to their high stability and strong electron-withdrawing nature. beilstein-journals.org The synthetic routes to these advanced molecules often start from simpler, functionalized nitroaromatics. beilstein-journals.orgresearchgate.net The title compound, with its reactive sites, provides a platform for synthesizing more complex precursors for the agrochemical industry. The transformations described in section 6.1.2 can be used to introduce various toxophores or other functional groups required for activity, making it a valuable starting material for creating libraries of potential new agrochemical agents.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of structurally diverse small molecules, often inspired by natural products, to explore new areas of chemical space and identify compounds with novel biological activities. nih.govfrontiersin.org The core principle of DOS is to generate a library of compounds with high scaffold diversity from a common starting material through a series of branching reaction pathways. nih.gov this compound is a promising starting point for DOS due to its distinct functional groups that can be selectively manipulated.

The presence of the nitro group, the fluoro group, and the carbamate linkage allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be subjected to a vast array of diversification reactions such as acylation, alkylation, or sulfonylation. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, introducing a wide range of substituents at that position. nih.govbeilstein-journals.orgnih.gov The carbamate itself can be cleaved to reveal the parent amine or can be modified, although this is often a more stable linkage. acs.orgnih.gov

A hypothetical diversity-oriented synthesis starting from this compound could involve a multi-step sequence where each step introduces a new element of diversity. For example, a library of analogs could be generated by first reacting the parent compound with a variety of nucleophiles to displace the fluorine atom. Subsequently, the nitro group in each of these new compounds could be reduced and then reacted with a library of carboxylic acids to form a diverse set of amides. This approach would rapidly generate a large number of structurally distinct molecules.

Combinatorial chemistry, a related approach, focuses on the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of new compounds. nih.gov this compound can serve as a key building block in the construction of combinatorial libraries. For example, a library of ureas could be synthesized by reducing the nitro group to an amine and then reacting the resulting aniline derivative with a variety of isocyanates.

Table 1: Hypothetical Building Blocks for a Combinatorial Library Based on a Derivative of this compound

| Core Scaffold (Post-Reduction) | Reactant Class 1 (Isocyanates) | Reactant Class 2 (Acyl Chlorides) |

| Benzyl N-(3-amino-5-fluorophenyl)carbamate | Methyl isocyanate | Acetyl chloride |

| Ethyl isocyanate | Propionyl chloride | |

| Phenyl isocyanate | Benzoyl chloride | |

| 4-Chlorophenyl isocyanate | 4-Nitrobenzoyl chloride |

This table illustrates how a single modification to the parent compound (reduction of the nitro group) can open the door to a multitude of subsequent reactions with different classes of reagents, leading to a large and diverse library of molecules.

Future Research Directions in Synthetic Chemistry

The synthetic potential of this compound and its derivatives is far from being fully exploited, and several future research directions can be envisioned.

One promising avenue is the exploration of novel catalytic systems for the functionalization of this molecule. For example, the development of new catalysts for the regioselective C-H activation of the aromatic ring could allow for the introduction of new substituents without relying on the existing functional groups. This would provide a more direct and efficient way to generate structural diversity.

Another area of interest is the use of this compound as a scaffold for the synthesis of macrocycles and other complex molecular architectures. The functional handles present in the molecule could be used as anchor points for intramolecular cyclization reactions, leading to the formation of novel ring systems that are often found in biologically active natural products.

Furthermore, the investigation of the solid-phase synthesis of derivatives of this compound could facilitate the rapid generation of large combinatorial libraries. nih.gov By attaching the molecule to a solid support, purification steps could be simplified, and the synthesis process could be automated, accelerating the discovery of new compounds with interesting properties.

The development of novel derivatives could also focus on the synthesis of compounds with specific electronic or photophysical properties. The combination of the electron-withdrawing nitro and fluoro groups with a potentially extended π-system could lead to molecules with applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as nonlinear optical materials.

Table 2: Potential Research Areas and Synthetic Goals

| Research Area | Synthetic Goal | Potential Application |

| Catalysis | C-H functionalization of the aromatic ring | More efficient synthesis of derivatives |

| Macrocycle Synthesis | Intramolecular cyclization reactions | Biologically active compound mimics |

| Solid-Phase Synthesis | Development of resin-bound derivatives | High-throughput screening libraries |

| Materials Science | Synthesis of extended π-systems | Organic electronics |

Q & A

Q. Which computational methods predict biological target interactions, and how are they validated?

- Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). For covalent inhibitors (e.g., sulfonylcarbamates), QM/MM simulations model transition states of nucleophilic attacks. Discrepancies >10% between predicted and experimental KD values necessitate force-field recalibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.